5-(3,4-difluorophenyl)-1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
The compound 5-(3,4-difluorophenyl)-1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d][1,2,3]triazole core, substituted with various functional groups such as difluorophenyl, ethoxy, and methoxy groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Properties
IUPAC Name |
5-(3,4-difluorophenyl)-3-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N6O5/c1-3-34-15-7-4-11(8-16(15)33-2)20-25-17(35-27-20)10-29-19-18(26-28-29)21(31)30(22(19)32)12-5-6-13(23)14(24)9-12/h4-9,18-19H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGHOWHQUKVOQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC(=C(C=C5)F)F)N=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(3,4-difluorophenyl)-1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step synthetic routes. The preparation methods include:
Synthetic Routes: The synthesis begins with the preparation of the pyrrolo[3,4-d][1,2,3]triazole core, followed by the introduction of the difluorophenyl, ethoxy, and methoxy groups through various chemical reactions. Common synthetic routes involve cyclization reactions, nucleophilic substitution, and condensation reactions.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic routes to scale up the process, ensuring cost-effectiveness and sustainability. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
5-(3,4-difluorophenyl)-1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione: undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where specific functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions: The reactions often require specific reagents such as acids, bases, and solvents like dichloromethane or ethanol. The conditions include controlled temperatures, pressures, and reaction times to achieve the desired products.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products may include various derivatives with modified functional groups, enhancing the compound’s properties for specific applications.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- Mechanism of Action : Many derivatives of triazole and oxadiazole have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Case Study : A study evaluated the cytotoxic effects of related triazole compounds on breast cancer cells, demonstrating IC50 values in the micromolar range.
Antimicrobial Properties
The presence of the oxadiazole moiety is associated with enhanced antimicrobial activity:
- Broad-spectrum Activity : Compounds containing oxadiazoles have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria.
- Clinical Relevance : A derivative was tested against resistant strains of Staphylococcus aureus and showed promising results in inhibiting bacterial growth.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in disease pathways:
- Target Enzymes : Research suggests that similar compounds can inhibit enzymes like topoisomerases or kinases that are crucial for cancer cell survival.
- In Vitro Studies : Enzyme assays have shown that these compounds can effectively reduce enzyme activity in a dose-dependent manner.
Toxicology and Safety Profiles
Safety assessments are critical for any potential therapeutic agent:
- Toxicological Studies : Preliminary studies indicate low toxicity levels in mammalian cell lines; however, comprehensive toxicology profiles are required to establish safety for clinical use.
- Regulatory Insights : Adherence to guidelines set by organizations such as the FDA will be necessary for any future clinical trials.
Mechanism of Action
The mechanism of action of 5-(3,4-difluorophenyl)-1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: The compound can bind to specific proteins, enzymes, or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: The interaction with molecular targets can activate or inhibit specific signaling pathways, resulting in changes in cellular processes such as gene expression, metabolism, and cell proliferation.
Comparison with Similar Compounds
5-(3,4-difluorophenyl)-1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione: can be compared with other similar compounds, highlighting its uniqueness:
Similar Compounds: Compounds with similar structures include other pyrrolo[3,4-d][1,2,3]triazole derivatives, as well as molecules containing oxadiazole and difluorophenyl groups.
Uniqueness: The unique combination of functional groups in this compound imparts specific properties, such as enhanced stability, reactivity, and bioactivity, making it distinct from other similar compounds.
Biological Activity
The compound 5-(3,4-difluorophenyl)-1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule that has garnered attention for its potential biological activities. The structural components of this compound suggest a diverse range of pharmacological properties due to the presence of the oxadiazole and triazole moieties.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and molecular weight of approximately 445.44 g/mol. The unique arrangement of functional groups contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The oxadiazole ring is known for its role in enhancing bioactivity through hydrogen bonding with biomacromolecules. This interaction can lead to significant effects on cell signaling pathways and enzyme inhibition.
Anticancer Activity
Recent studies have indicated that derivatives containing oxadiazole and triazole rings exhibit promising anticancer properties. For instance:
- Compounds with similar structures have shown significant inhibitory effects against cancer cell lines such as MCF-7 and HCT-116. One study reported IC50 values for specific derivatives being significantly lower than standard chemotherapeutic agents like 5-Fluorouracil and Tamoxifen .
Antimicrobial Activity
Compounds featuring the oxadiazole nucleus have demonstrated broad-spectrum antimicrobial activities:
- A study highlighted that certain oxadiazole derivatives exhibited MIC values as low as 7.9 μg/mL against gram-positive bacteria .
Anti-inflammatory and Other Activities
The compound may also possess anti-inflammatory properties:
- Research indicates that oxadiazoles can inhibit key inflammatory pathways and enzymes such as COX-2 .
Data Tables
| Activity | Compound | IC50/Activity Level | Reference |
|---|---|---|---|
| Anticancer (MCF-7) | 3a | 24.74 µM | |
| Antimicrobial | - | MIC = 7.9 μg/mL | |
| Anti-inflammatory | - | Inhibition of COX-2 |
Case Studies
- Anticancer Efficacy : A series of studies focused on the synthesis of oxadiazole derivatives showed that compounds similar to the target molecule had enhanced activity against breast cancer cell lines. Notably, these compounds exhibited apoptosis induction through p53 pathway activation.
- Antimicrobial Screening : In a comparative study involving various oxadiazole derivatives against Mycobacterium tuberculosis, compounds with structural similarities to the target molecule demonstrated significant antimycobacterial activity at concentrations below 100 μg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
